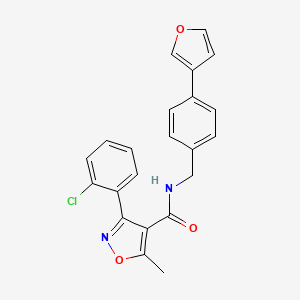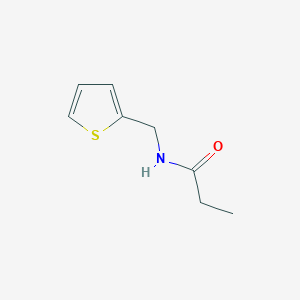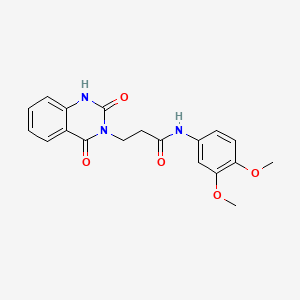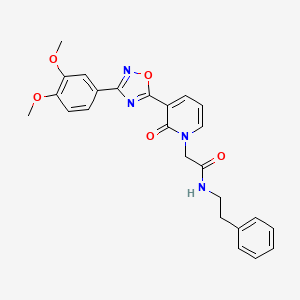
3-(1-(6-methylnicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. Their synthesis and study have been a significant area of interest in medicinal chemistry due to their pharmacological potential.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions, condensation, and functional group transformations. For example, novel synthetic routes have been explored for creating benzimidazo[2,1-b]quinazolin-1(1H)-ones through piperidine-catalyzed reactions in aqueous media, showcasing the versatility in synthesizing quinazolinone scaffolds (Chen et al., 2016).
Molecular Structure Analysis
The molecular and crystal structures of quinazolinone derivatives can be characterized using techniques like X-ray crystallography. For instance, studies have detailed the crystal structure of quinazolinone compounds, providing insights into their molecular geometry and intermolecular interactions, essential for understanding their chemical reactivity and biological activity (Geesi et al., 2020).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research on quinazolinone derivatives, including structures similar to the mentioned compound, has shown promising antimicrobial and antifungal properties. For example, novel piperazinyl-quinazoline-4-one analogs were synthesized and evaluated for their in vitro antitubercular, antibacterial, and antifungal activity, with some compounds exhibiting excellent antitubercular activity against Mycobacterium tuberculosis H37Rv (Myangar et al., 2012). Similarly, other studies have synthesized quinazolinone derivatives that showed significant antimicrobial activities against various bacteria and fungi (Vidule, 2011).
Insecticidal Efficacy
Quinazolinone derivatives have also been investigated for their insecticidal efficacy. A study involving the synthesis of novel bis quinazolin-4(3H)-one derivatives and their insecticidal activity demonstrated the potential of these compounds in controlling pest populations (El-Shahawi et al., 2016).
Antioxidant Properties
The antioxidant capabilities of quinazolinone derivatives have been explored, with some compounds showing excellent scavenging capacity against radicals. For instance, synthesized quinazolin derivatives were characterized and evaluated for their potential as antioxidants, demonstrating encouraging results compared to common antioxidants like ascorbic acid (Al-azawi, 2016).
Cytotoxic Activities
Regarding cytotoxic activities, several quinazolinone derivatives have been synthesized and evaluated for their effectiveness against various cancer cell lines. Research in this area has revealed compounds with significant cytotoxicity, offering potential pathways for the development of new anticancer therapies (Cao et al., 2009).
Propriétés
IUPAC Name |
3-[1-(6-methylpyridine-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-8-9-15(11-21-14)19(25)23-10-4-5-16(12-23)24-13-22-18-7-3-2-6-17(18)20(24)26/h2-3,6-9,11,13,16H,4-5,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVDTSHWTPTLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2497307.png)

![N-(3-{[2-(2,5-difluorophenyl)-1-(4-methoxyphenyl)-4-oxoazetidin-3-yl]oxy}phenyl)cyclopropanecarboxamide](/img/structure/B2497311.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2497313.png)


![4-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2497317.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2497319.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2497325.png)
![8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2497327.png)
